molecular formula C5H9N3O3 B022139 (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester CAS No. 356048-04-9

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester

Cat. No.: B022139
CAS No.: 356048-04-9
M. Wt: 159.14 g/mol
InChI Key: DHVROTCFBSIUDO-RXMQYKEDSA-N
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Description

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester is an organic compound with a unique structure that includes an azido group, a hydroxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with (2R)-2-hydroxy-2-methyl-propanoic acid.

    Azidation: The hydroxy group is converted to an azido group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in DMF.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid.

Scientific Research Applications

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester involves its functional groups:

    Azido Group: Can undergo reduction to form an amine, which can interact with various biological targets.

    Hydroxy Group: Can participate in hydrogen bonding and other interactions.

    Methyl Ester Group: Can be hydrolyzed to release the active carboxylic acid form.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid: Similar structure but lacks the methyl ester group.

    (2R)-2-Hydroxy-2-methyl-propanoic acid methyl ester: Similar structure but lacks the azido group.

Uniqueness

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester is unique due to the presence of both an azido group and a methyl ester group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl (2R)-2-azido-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-5(3-9,7-8-6)4(10)11-2/h9H,3H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVROTCFBSIUDO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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